molecular formula C17H21N3O B13042807 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL

Katalognummer: B13042807
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: LXHXJXYOFLBTEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is a tetrahydropyridopyrimidine derivative characterized by a bicyclic core structure with a benzyl group at position 7, an isopropyl substituent at position 2, and a hydroxyl group at position 2. The compound’s structural features, including the hydroxyl group, may influence hydrogen-bonding interactions critical for target binding, while the benzyl and isopropyl groups contribute to lipophilicity and steric effects.

Eigenschaften

Molekularformel

C17H21N3O

Molekulargewicht

283.37 g/mol

IUPAC-Name

7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21)

InChI-Schlüssel

LXHXJXYOFLBTEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrahydropyrido[3,4-D]pyrimidines exhibit significant inhibition of inflammatory pathways, suggesting a role in the development of new anti-inflammatory drugs .

Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. For instance, the synthesis of 2-pyridyl-substituted derivatives has been reported, which may exhibit improved efficacy against specific biological targets . This approach highlights the versatility of the compound in medicinal chemistry.

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been noted for its inhibitory action on phospholipase A2, which is crucial in lipid metabolism and inflammatory responses . This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

StudyObjectiveFindings
Kuznetsov et al. (2023)Synthesis of 2-pyridyl derivativesDeveloped a method for synthesizing derivatives that showed enhanced biological activity .
PMC8243516 (2021)Anti-inflammatory activityIdentified compounds with significant inhibition of inflammatory pathways, suggesting therapeutic potential .
Ambeed ReportPharmacological profilingProvided insights into the compound's interactions with biological targets and potential drug development pathways .

Wirkmechanismus

The mechanism of action of 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
7-Benzyl-2-isopropyl-5,6,7,8-THPP-4-OL (Target) 2-isopropyl, 4-OH, 7-benzyl C₁₈H₂₃N₃O 305.40 g/mol Potential kinase inhibitor
7-Benzyl-3-(4-fluorophenyl)-2-propyl-amino-THPP-4-one 3-(4-fluorophenyl), 2-propyl-amino C₂₅H₂₅FN₄OS 464.56 g/mol ERK2 inhibition; planar fused-ring system
7-Benzyl-4-chloro-2-(trifluoromethyl)-THPP 4-Cl, 2-CF₃ C₁₅H₁₄ClF₃N₃ 340.74 g/mol High lipophilicity; preclinical studies
7-Benzyl-2,4-dichloro-THPP 2,4-Cl₂ C₁₄H₁₃Cl₂N₃ 294.18 g/mol Intermediate in synthesis; storage at 2–8°C

Notes:

  • THPP : Tetrahydropyrido[3,4-d]pyrimidine.
  • The 7-benzyl group is conserved across analogs, suggesting its role in stabilizing hydrophobic interactions with kinase targets .

Biologische Aktivität

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is a compound of significant interest due to its structural characteristics and potential biological activities. This compound belongs to the pyrido[3,4-d]pyrimidine class, which has been associated with various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is C14H15N3O2, with a molecular weight of 257.29 g/mol. The compound features a tetrahydropyrido structure which contributes to its unique biological activities.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrimidine derivatives selectively inhibit tyrosine kinase activities associated with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors, both crucial in cancer progression .

Antimicrobial Properties

The antimicrobial activity of pyrido[3,4-d]pyrimidines has also been documented. Compounds in this category have demonstrated effectiveness against a range of bacterial strains. For example, a study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, these compounds have shown potential as anti-inflammatory agents. The anti-inflammatory effects are attributed to their ability to inhibit key inflammatory pathways and cytokine production .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives revealed that one specific derivative exhibited IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells. This suggests strong potential for further development as an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis and biological evaluation of pyrido[3,4-d]pyrimidines found that several compounds showed promising activity against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Research Findings

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryReduction in cytokine levels ,

Q & A

Q. What are the common synthetic routes for preparing 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, analogs of this compound are synthesized by refluxing intermediates (e.g., pyrimidinone derivatives) with aldehydes or alkyl halides in ethanol, followed by recrystallization for purification . Key steps include:

  • Substituent introduction : Reacting a pyrimidinone core with benzyl or isopropyl groups under basic conditions.
  • Cyclization : Using heat or catalysts to form the tetrahydropyrido-pyrimidine scaffold.
  • Purification : Recrystallization from ethanol or methanol to isolate the final product .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry, bond lengths, and stereochemistry. For example, studies on similar compounds report mean C–C bond deviations of 0.004 Å and R factors <0.07 .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent integration and coupling patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • IR spectroscopy : Confirms functional groups like N-H stretches (3200–3400 cm1^{-1}) and carbonyl vibrations (1650–1700 cm1^{-1}) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs). Analogous pyrimidine derivatives show MICs in the 5–50 µg/mL range .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase activity measurement).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization.
  • Temperature control : Reflux at 80–100°C for 2–4 hours balances reaction rate and decomposition .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves structurally similar byproducts .

Q. How to analyze discrepancies in reported biological activities across studies?

Methodological Answer:

  • Purity validation : Compare HPLC or LC-MS profiles (≥95% purity threshold) to rule out impurity-driven variability .
  • Assay standardization : Replicate experiments using identical bacterial strains (e.g., ATCC standards) and growth media.
  • Structural confirmation : Re-examine NMR/X-ray data to ensure reported activities correspond to the correct isomer (e.g., axial vs. equatorial substituents) .

Q. What strategies are employed to study the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

  • Substituent variation : Replace benzyl/isopropyl groups with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., tert-butyl) moieties to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute pyrimidine with thieno-pyrimidine cores to enhance metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

Q. How to address solubility and stability challenges during in vitro assays?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) in aqueous buffers .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytically labile groups (e.g., ester linkages) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.